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2'-Deoxyxanthosine

DNA Damage Mutagenesis Chemical Stability

NO-driven mutagenesis research demands a stable nucleoside probe not interchangeable with dI or dG. 2'-Deoxyxanthosine (dX) is the exact solution, offering: - t₁/₂ = 2.4 years in DNA for reliable long-term biomarker quantification. - Selective repair by E. coli Endonuclease V, not AlkA, enabling comparative enzymology. - Defined G→A miscoding via dTMP for quantitative polymerase fidelity assays. Supplied with ≥95% purity and full documentation.

Molecular Formula C10H12N4O5
Molecular Weight 268.23 g/mol
CAS No. 29049-22-7
Cat. No. B1596513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyxanthosine
CAS29049-22-7
Synonyms2'-deoxyxanthosine
Molecular FormulaC10H12N4O5
Molecular Weight268.23 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2NC(=O)NC3=O)CO)O
InChIInChI=1S/C10H12N4O5/c15-2-5-4(16)1-6(19-5)14-3-11-7-8(14)12-10(18)13-9(7)17/h3-6,15-16H,1-2H2,(H2,12,13,17,18)/t4-,5+,6+/m0/s1
InChIKeyNQAZHXBSLFDVKM-KVQBGUIXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxyxanthosine for DNA Damage Research


2'-Deoxyxanthosine (dX) is a purine nucleoside analog and a naturally occurring DNA lesion formed via the nitrosative deamination of 2'-deoxyguanosine (dG) [1]. It is a critical marker and mechanistic probe in studies of inflammation-driven mutagenesis, particularly those involving nitric oxide (NO) and other reactive nitrogen species [2]. As a research compound, it is primarily used for the synthesis of modified oligonucleotides to investigate DNA repair pathways and the fidelity of DNA polymerases [3].

1
Probe for nitrosative deamination and inflammation-driven mutagenesis studies
Reactive nitrogen species lesion model
2
Building block for modified oligonucleotides in DNA repair and polymerase fidelity assays
Phosphoramidite-compatible nucleoside analog
3
Naturally occurring DNA lesion with defined miscoding and enzyme recognition signatures
Distinct from dG, dI, and 8-oxo-dG

Why 2'-Deoxyxanthosine Has No Substitute


In-class nucleoside analogs like 2'-deoxyguanosine (dG) or other deamination products like 2'-deoxyinosine (dI) are not functionally interchangeable with 2'-deoxyxanthosine (dX). dX possesses a unique combination of high intrinsic chemical stability and a distinct miscoding signature that differs fundamentally from dI . Its specific recognition—or lack thereof—by key DNA repair enzymes (e.g., AlkA glycosylase vs. Endonuclease V) means that substituting dG, dI, or 8-oxo-dG will yield non-overlapping and potentially misleading results in studies of NO-induced DNA damage and its biological consequences [1]. The quantitative evidence below establishes dX as a unique, non-fungible research tool.

2′-Deoxyguanosine (dG) mismatch
dG is the precursor, not the lesion; its oxidative damage profile does not reproduce dX's nitrosative deamination signature or repair enzyme recognition.
2′-Deoxyinosine (dI) mismatch
dI arises from adenine deamination and shows a different mutation signature (A→G) and distinct Endonuclease V activity; triplex stability patterns also differ from dX.
8-oxo-dG substitution risk
This oxidative lesion drives G→T transversions, whereas dX promotes G→A transitions; repair pathways and polymerase responses are not interchangeable.

2'-Deoxyxanthosine: Quantitative Evidence


Chemical Stability vs. dG

2'-Deoxyxanthosine (dX) exhibits exceptional stability as a DNA lesion under physiological conditions, with a half-life of 2.4 years in double-stranded DNA at pH 7 and 37°C [1]. This is in stark contrast to its parent compound, 2'-deoxyguanosine (dG), which is far more susceptible to oxidative damage and chemical modification, and even compared to dX as a free nucleoside, which has a half-life of only 3.7 minutes at pH 2 [1]. This high stability ensures that dX can serve as a persistent, quantifiable marker of deamination events in long-term studies, a property not shared by its more labile precursor.

Chemical Stability vs. dG
Head-to-head
t1/2 = 2.4 years in dsDNA (pH 7, 37°C)
Supports lesion persistence as a long-term deamination biomarker
Free nucleoside t1/2 3.7 min at pH 2; context-dependent stability
DNA Damage Mutagenesis Chemical Stability

Unique Miscoding Signature

During translesion synthesis, 2'-deoxyxanthosine (dX) directs the preferential incorporation of dTMP (thymidine monophosphate) opposite the lesion, leading to a characteristic G→A mutation [1]. This is a distinct miscoding signature compared to the closely related deamination product 2'-deoxyinosine (dI), which arises from adenine deamination. This specificity is further nuanced by the DNA polymerase used; for instance, human DNA polymerase β primarily incorporates the correct dCMP, while polymerases α, η, and κ preferentially insert dTMP [1]. This contrasts with the well-studied oxidative lesion 8-oxo-dG, which typically causes G→T transversions [2].

Miscoding Signature
Class-level
Preferential dTMP insertion opposite dX → G→A transition
Enables specific G→A mutation signature tracing
Polymerase-dependent hierarchy (α,η,κ); differs from 8-oxo-dG (G→T)
DNA Replication Mutagenesis Polymerase Fidelity

Differential BER Recognition

2'-Deoxyxanthosine (dX) exhibits a unique and selective repair profile. It is recognized and cleaved by E. coli Endonuclease V, which incises the DNA backbone at the second phosphodiester bond 3' to the lesion [1]. However, unlike other deaminated bases, dX is not recognized by the E. coli AlkA protein or human methylpurine glycosylase [1]. Furthermore, human Endonuclease V shows only minor activity on dX-containing DNA compared to its robust activity on 2'-deoxyinosine (dI)-containing substrates [2]. This specific, enzyme-dependent recognition pattern is not observed for dG, dI, or dU, making dX a crucial tool for dissecting the specificities of DNA repair pathways.

BER Enzyme Recognition
Head-to-head
Cleaved by E. coli Endo V; not recognized by AlkA; minor human Endo V activity
Differential repair substrate for dissecting Endonuclease V specificity
dI shows high human Endo V activity; distinct probe utility
DNA Repair Enzymology Base Excision Repair

Triplex DNA Stability

In the context of triple-helical DNA, 2'-deoxyxanthosine (dX) demonstrates a distinct thermodynamic profile compared to 2'-deoxyinosine (dI). Oligonucleotides containing dX can form thermally stable triplexes with all four natural bases opposite the dX site, with the stability ranking dM*dX:dC > dM*dX:dA > dM*dX:T > dM*dX:dG [1]. In contrast, triplexes containing dI were found to be unstable when paired with thymine or guanine under the same conditions [1]. This broader base-pairing tolerance and the defined stability hierarchy make dX a more versatile and predictable building block for the design of triplex-forming oligonucleotides (TFOs) used in antigene strategies.

Triplex Stability Rank
Head-to-head
dC > dA > T > dG (all four base partners stable)
Broad triplex base-pairing tolerance supports TFO design flexibility
dI unstable with T and dG; dX offers predictable thermodynamic ranking
Oligonucleotide Therapeutics Triplex DNA Thermodynamics

Validated Applications of 2'-Deoxyxanthosine


Inflammation-Driven Mutagenesis

The exceptional stability of 2'-deoxyxanthosine (t1/2 of 2.4 years in DNA) makes it an ideal, persistent biomarker for quantifying the cumulative burden of nitric oxide (NO)-induced DNA damage in chronic inflammatory conditions. Unlike transient lesions, dX can be reliably detected and quantified in genomic DNA from tissue samples or cell cultures over extended time courses, providing a robust readout for the long-term mutagenic potential of reactive nitrogen species [1].

Repair Specificity for Deaminated Purines

The unique and selective repair profile of dX—recognized by E. coli Endonuclease V but not by AlkA or human methylpurine glycosylase—allows for precise, comparative enzymology studies. Researchers can use dX-containing oligonucleotide substrates to differentiate the activities of various base excision repair (BER) enzymes and to investigate the biological role of Endonuclease V orthologs across species [2]. Its minor activity with human Endonuclease V compared to dI also makes it a key tool for structure-function studies of this enzyme [3].

Polymerase Fidelity and Mutational Signatures

The well-defined miscoding properties of dX, specifically its propensity to direct G→A mutations via preferential dTMP incorporation, enable its use as a site-specific lesion in polymerase fidelity assays. By incorporating dX into a defined template, researchers can quantitatively assess the bypass efficiency and error rates of various replicative and translesion synthesis (TLS) DNA polymerases (e.g., pol α, β, η, κ) [4]. This provides a direct, measurable readout for the mutagenic potential of a key NO-induced DNA lesion.

TFO Design for Gene Targeting

The ability of 2'-deoxyxanthosine to form thermally stable base triplets with all four natural DNA bases offers a distinct advantage in the design of triplex-forming oligonucleotides (TFOs). Its predictable stability hierarchy (dC > dA > T > dG) allows for more flexible and stable TFO designs compared to other universal base analogs like 2'-deoxyinosine, which is unstable with certain base partners [5]. This makes dX a valuable building block for researchers developing antigene therapeutics and molecular tools for sequence-specific DNA recognition.

Application
Selection Property
Validation Focus
Inflammation-driven mutagenesis studies
Lesion persistence context
Biomarker accumulation quantification over time
Repair specificity for deaminated purines
Differential enzyme recognition
Endonuclease V vs. AlkA/hMPG activity assays
Polymerase fidelity and mutational signatures
Defined G→A miscoding signature
Translesion synthesis error rate analysis
Triplex-forming oligonucleotide design
Broad base-pairing tolerance
Thermal stability hierarchy validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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